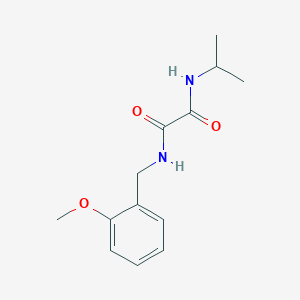![molecular formula C16H16Cl2O3 B5197718 1,4-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5197718.png)
1,4-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) widely used for the treatment of pain and inflammation. It was first introduced in 1973 and has since become one of the most commonly prescribed drugs worldwide. The chemical structure of diclofenac is shown below.
Mécanisme D'action
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting COX, 1,4-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are proteins that play a role in inflammation. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that plays a role in inflammation and cancer. In addition, 1,4-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac is a widely used drug with a well-established safety profile. It is readily available and relatively inexpensive, making it an attractive option for laboratory experiments. However, it is important to note that 1,4-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene has been shown to have a number of off-target effects, including effects on ion channels and transporters. Therefore, it is important to carefully consider the potential off-target effects when using 1,4-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene in laboratory experiments.
Orientations Futures
There are a number of potential future directions for research on 1,4-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene. One area of interest is the potential use of 1,4-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene in the treatment of cancer. Studies have shown that 1,4-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene can inhibit the growth of various cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the development of new 1,4-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene analogs with improved selectivity and potency. Finally, there is a need for further research on the off-target effects of 1,4-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene, as well as its potential interactions with other drugs.
Méthodes De Synthèse
Diclofenac can be synthesized through various methods, including the reaction of 2-chloroacetyl chloride with 4-chlorophenol, followed by the reaction of the resulting intermediate with 3-ethoxyphenol in the presence of a base. Another method involves the reaction of 2-(2,6-dichloroanilino)phenylacetic acid with ethylene glycol monomethyl ether in the presence of a dehydrating agent.
Applications De Recherche Scientifique
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Diclofenac has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of various cancer cell lines.
Propriétés
IUPAC Name |
1,4-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3/c1-2-19-13-4-3-5-14(11-13)20-8-9-21-16-10-12(17)6-7-15(16)18/h3-7,10-11H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZWXMVAKRNNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5197636.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5197637.png)

![2-{4-[(2-methyl-1H-indol-3-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5197650.png)
![4-[(cyclopropylamino)methylene]-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5197663.png)
![4-(1H-benzimidazol-2-ylthio)-7-[(4-methyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5197668.png)

![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5197686.png)
![methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate](/img/structure/B5197694.png)
![N-(2-chlorophenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B5197699.png)
![4-{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}thiomorpholine](/img/structure/B5197735.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4(3H)-quinazolinone](/img/structure/B5197739.png)
![2-[(2-biphenylylamino)methyl]-5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5197744.png)
![10-benzoyl-11-(4-isopropoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5197748.png)